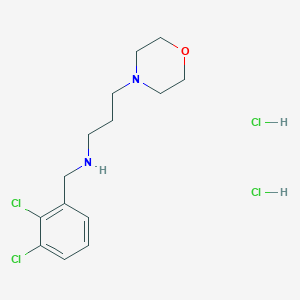
2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide, also known as PTZ-TP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been synthesized using various methods.
作用机制
The exact mechanism of action of 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide is not fully understood, but it has been suggested to act on various targets, including ion channels, enzymes, and receptors. 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. In addition, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to bind to the 5-HT1A receptor, a subtype of serotonin receptor.
Biochemical and physiological effects:
2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to have various biochemical and physiological effects, depending on the target and the dose. In animal models of epilepsy, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to reduce the frequency and severity of seizures. In vitro and in vivo models of cancer have shown that 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has anticancer activity by inducing apoptosis and inhibiting cell proliferation. In animal models of ischemia-reperfusion injury, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to reduce infarct size and improve cardiac function.
实验室实验的优点和局限性
2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also some limitations, including its low solubility in water and its potential off-target effects. Therefore, it is important to carefully design experiments and control for potential confounding factors when using 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide in lab experiments.
未来方向
There are several future directions for the research on 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide could be used in combination with other drugs or therapies to enhance its therapeutic effects. Finally, the potential side effects and toxicity of 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide need to be further investigated to ensure its safety for clinical use.
合成方法
2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide can be synthesized using various methods, including the reaction of 2-bromoacetamide with 2-mercaptothiazole, followed by the reaction of the resulting compound with propylpiperazine. Another method involves the reaction of 2-mercaptothiazole with 2-chloroacetyl chloride, followed by the reaction of the resulting compound with propylpiperazine. These methods have been reported in the literature, and the synthesized compound has been characterized using various analytical techniques.
科学研究应用
2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to have anticonvulsant activity and has been used in animal models of epilepsy. In oncology, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to have anticancer activity and has been used in vitro and in vivo models of cancer. In cardiovascular diseases, 2-(4-propyl-1-piperazinyl)-N-1,3-thiazol-2-ylacetamide has been shown to have cardioprotective effects and has been used in animal models of ischemia-reperfusion injury.
属性
IUPAC Name |
2-(4-propylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-2-4-15-5-7-16(8-6-15)10-11(17)14-12-13-3-9-18-12/h3,9H,2,4-8,10H2,1H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBXIWGLJMTHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-propylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5293516.png)
![4-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5293523.png)
![2-[4-(ethylsulfonyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5293530.png)
![ethyl 2-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293536.png)
![N-{2-(4-nitrophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5293545.png)
![N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5293548.png)
![1-(2-ethoxyphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5293553.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-6-ethyl-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5293558.png)
![N-{[1-(5-fluoro-2-methoxybenzyl)pyrrolidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5293559.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B5293567.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-cyclohexylpiperazine](/img/structure/B5293594.png)
![3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-2-pyridinamine](/img/structure/B5293600.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5293611.png)